molecular formula C15H29NO4 B14736748 2-Decyl-5-methyl-5-nitro-1,3-dioxane CAS No. 6316-43-4

2-Decyl-5-methyl-5-nitro-1,3-dioxane

Cat. No.: B14736748
CAS No.: 6316-43-4
M. Wt: 287.39 g/mol
InChI Key: PGYHKMHLOJGYTK-UHFFFAOYSA-N
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Description

2-Decyl-5-methyl-5-nitro-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes This compound is characterized by the presence of a nitro group at the 5th position and a decyl chain at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity and used as a preservative in cosmetics and toiletries.

    5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Used as a monomer in the synthesis of functionalized polycarbonates.

    5-Methylene-1,3-dioxane-2-one: Studied as a comonomer for the production of functionalized polycarbonates.

Uniqueness

2-Decyl-5-methyl-5-nitro-1,3-dioxane is unique due to its decyl chain, which imparts hydrophobic properties and enhances its stability. This makes it suitable for applications in various fields where stability and hydrophobicity are desired.

Properties

CAS No.

6316-43-4

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

2-decyl-5-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3

InChI Key

PGYHKMHLOJGYTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-]

Origin of Product

United States

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